Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a trifluoromethoxy group on the para position of the phenyl ring within the sulfamoyl moiety. The compound features a methyl ester at the 2-position of the benzothiophene core, which influences its solubility and metabolic stability.
Properties
IUPAC Name |
methyl 3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO5S2/c1-25-16(22)14-15(12-4-2-3-5-13(12)27-14)28(23,24)21-10-6-8-11(9-7-10)26-17(18,19)20/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECUCDOXPRZTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, also known as TAK-659, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Benzothiophene Core : A fused bicyclic structure that contributes to the compound's biological activity.
- Trifluoromethoxy Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Sulfamoyl Moiety : Known for its role in various pharmacological activities.
Molecular Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group increases the compound's binding affinity to certain proteins or enzymes, while the sulfamoyl group participates in hydrogen bonding, influencing the activity of target molecules. This dual interaction can modulate various biological pathways, making it valuable in therapeutic contexts.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to benzothiophenes. For instance, derivatives have demonstrated significant activity against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
Anticancer Activity
Research indicates that benzothiophene derivatives exhibit anticancer properties through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Disruption of cancer cell metabolic pathways.
A study evaluating similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Research :
Research Findings Summary Table
Q & A
Q. What are the optimized synthetic routes for Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Benzothiophene Core Formation : Construct the benzothiophene scaffold via cyclization of substituted thiophenol derivatives or via cross-coupling reactions.
Sulfamoyl Group Introduction : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the 4-(trifluoromethoxy)phenylsulfamoyl moiety to the benzothiophene core .
Esterification : Methyl esterification at the 2-position using methanol under acidic or basic conditions.
Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd catalyst) to maximize yield (typically 60–80%) and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios. For example, the trifluoromethoxy group (-OCF₃) shows a distinct ¹⁹F NMR signal at δ -58 to -60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 446.05 for C₁₈H₁₃F₃NO₅S₂).
- Infrared (IR) Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1340 cm⁻¹ (sulfamoyl S=O) confirm functional groups.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer :
- Cancer Cell Viability : Use MTT or CellTiter-Glo assays in cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Dose-response curves (0.1–100 µM) over 48–72 hours are standard .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates.
- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethoxy and sulfamoyl groups?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing -OCF₃ with -OCH₃ or -CF₃) .
- Biological Profiling : Compare IC₅₀ values across analogs in cancer cell lines and enzyme assays.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like carbonic anhydrase IX .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .
Q. What experimental strategies can elucidate the mechanism of action of this compound in inducing apoptosis?
- Methodological Answer :
- Proteomics : Perform LC-MS/MS-based profiling of treated cells to identify dysregulated proteins (e.g., Bcl-2, caspase-3) .
- RNA Interference : Knock down candidate targets (e.g., AKT, mTOR) to assess rescue of apoptosis.
- Surface Plasmon Resonance (SPR) : Measure direct binding to purified apoptotic regulators (e.g., BAX/BAK) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
- Metabolite Identification : Incubate the compound with liver microsomes and characterize metabolites via HRMS.
- Hypothesis Testing : Design xenograft studies with controlled variables (e.g., dosing regimen, vehicle) to isolate efficacy drivers .
Q. What in silico approaches are suitable for predicting off-target interactions or toxicity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
- QSAR Modeling : Use platforms like Schrödinger or MOE to correlate structural descriptors with hepatotoxicity.
- Derek Nexus : Apply rule-based toxicity prediction for structural alerts (e.g., sulfonamide-related hypersensitivity) .
Q. How can this compound be quantified in complex biological matrices during pharmacokinetic studies?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/brain homogenates.
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 446.05 → 328.10 (quantifier) and 446.05 → 210.05 (qualifier).
- Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
